4-Cyclopropoxy-2-sulfamoylbenzoic acid
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Overview
Description
4-Cyclopropoxy-2-sulfamoylbenzoic acid is an organic compound with the molecular formula C10H11NO5S and a molecular weight of 257.26 g/mol . This compound is known for its unique chemical structure, which includes a cyclopropoxy group and a sulfamoyl group attached to a benzoic acid core. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-sulfamoylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropyl alcohol and 2-sulfamoylbenzoic acid.
Cyclopropylation: Cyclopropyl alcohol is reacted with a suitable reagent to introduce the cyclopropoxy group onto the benzoic acid core.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxy-2-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-sulfamoylbenzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits cytosolic phospholipase A2α by binding to its active site, preventing the release of arachidonic acid from phospholipids.
Pathways Involved: This inhibition affects the arachidonic acid cascade, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: Shares the sulfamoyl group but lacks the cyclopropoxy group.
N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives: These compounds have modifications on the sulfamoyl group and are also inhibitors of cytosolic phospholipase A2α.
Uniqueness
4-Cyclopropoxy-2-sulfamoylbenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its potential as a versatile intermediate in organic synthesis and as a potent enzyme inhibitor.
Properties
Molecular Formula |
C10H11NO5S |
---|---|
Molecular Weight |
257.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-sulfamoylbenzoic acid |
InChI |
InChI=1S/C10H11NO5S/c11-17(14,15)9-5-7(16-6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H,12,13)(H2,11,14,15) |
InChI Key |
FHAREYHOXUGNBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)C(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
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